molecular formula C6H6F6N2O2S B3040281 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione CAS No. 1820712-27-3

4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione

Cat. No.: B3040281
CAS No.: 1820712-27-3
M. Wt: 284.18 g/mol
InChI Key: KTMKCFQWNNBDGJ-UHFFFAOYSA-N
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Description

4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione is a specialty tetrahydropyrimidine-2-thione derivative designed for pharmaceutical and medicinal chemistry research. Compounds featuring the pyrimidine-2-thione scaffold are extensively investigated for their broad biological activities, particularly as antimicrobial and antitumor agents . The presence of two trifluoromethyl groups is a significant structural feature, often incorporated to enhance a molecule's metabolic stability, lipophilicity, and overall bioavailability, making it a valuable building block in rational drug design . This compound is intended for use in screening novel therapeutic agents and studying structure-activity relationships (SAR). Researchers utilize analogous structures in the development of potent inhibitors for various cancer cell lines, including colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) . Furthermore, the tetrahydropyrimidine core is a classic scaffold in heterocyclic chemistry, frequently synthesized via multicomponent reactions like the Biginelli condensation, providing a versatile platform for chemical diversification . This product is sold for laboratory research purposes and is strictly not intended for human consumption, diagnostic use, or any clinical application. Researchers should consult safety data sheets and handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4,6-dihydroxy-4,6-bis(trifluoromethyl)-1,3-diazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F6N2O2S/c7-5(8,9)3(15)1-4(16,6(10,11)12)14-2(17)13-3/h15-16H,1H2,(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMKCFQWNNBDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=S)NC1(C(F)(F)F)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a dihydropyrimidinone derivative with trifluoromethyl-substituted reagents in the presence of a base, followed by oxidation to introduce the hydroxy groups. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The purification process may involve crystallization or chromatography to isolate the desired compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thione group can be reduced to a thiol or further to a sulfide.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the thione group may produce thiols or sulfides.

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules through various reactions such as oxidation, reduction, and substitution. For instance, the hydroxyl groups can be oxidized to form carbonyl compounds, while the trifluoromethyl groups can participate in nucleophilic substitution reactions.

Biology

  • Enzyme Interaction Studies : Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways. The presence of hydroxyl and trifluoromethyl groups enhances its ability to bind with biological targets, potentially leading to new therapeutic agents.
  • Antiviral Research : Preliminary studies indicate that derivatives of this compound may exhibit antiviral properties against pathogens such as coronaviruses. Research has focused on its inhibitory effects on specific pathogenic proteins, showcasing its potential as a lead compound in drug development.

Industry

  • Development of New Materials : The compound is utilized in the formulation of fluorinated polymers and other materials with specific properties. Its chemical stability and unique functionalities make it suitable for applications in coatings, adhesives, and advanced materials.

Case Studies

Study TitleFocusFindings
Efficacy of Selected Nigerian Tropical PlantsInvestigated antiviral propertiesFound that compounds similar to 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione showed significant inhibition against viral proteins .
Synthesis and Characterization of Fluorinated CompoundsExplored synthetic routesHighlighted the effectiveness of using this compound as a precursor for creating fluorinated derivatives with enhanced properties .

Mechanism of Action

The mechanism of action of 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione involves its interaction with molecular targets through its functional groups. The hydroxy and thione groups can form hydrogen bonds and coordinate with metal ions, while the trifluoromethyl groups can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrimidine-2-thione Family

Substituent Variations

4-(3,4-Dimethoxyphenyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione (3b) Substituents: 3,4-Dimethoxyphenyl (C₆H₃(OCH₃)₂) at position 4 and thiophen-2-yl (C₄H₃S) at position 5. Properties: Melting point 85–87°C, synthesized via condensation reactions in ethanol. Exhibits NH stretching at 3310 cm⁻¹ (IR) and a characteristic C=S peak at 176.2 ppm in ¹³C NMR . Key Difference: Lacks fluorinated groups, reducing electronegativity and metabolic resistance compared to the target compound.

1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Substituents: 4-Chlorophenyl (C₆H₄Cl) at position 1 and methyl groups at positions 4 and 6. Properties: Melting point 62°C (recrystallized from methanol). Adopts an envelope conformation in the pyrimidine ring, with a dihedral angle of 89.42° between the pyrimidine and phenyl planes . Key Difference: Chlorine and methyl substituents confer moderate lipophilicity but lower thermal stability (lower melting point) than fluorinated analogues.

Fluorinated Analogues

MH84 (Ethyl 2-(4,6-bis(4-(trifluoromethyl)phenethoxy)pyrimidin-2-yl-thio)hexanoate) Substituents: Two 4-(trifluoromethyl)phenethoxy groups at positions 4 and 6. Properties: Pharmacologically active as a mitochondrial dysfunction ameliorator in Alzheimer’s disease models. Exhibits favorable pharmacokinetics, including high blood-brain barrier penetration . Key Difference: Bulky phenethoxy groups enhance bioavailability but reduce ring planarity, unlike the hydroxyl groups in the target compound.

1,3-Bis(2,4,6-trimethylphenyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidinethione Substituents: Two 2,4,6-trimethylphenyl groups. Properties: Molecular weight 352.54 g/mol, CAS 1569099-99-3. Key Difference: Non-fluorinated aromatic substituents reduce electronic effects compared to -CF₃ groups.

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Pyrimidine-2-thione Derivatives

Compound Name Substituents (Positions 4/6) Molecular Weight (g/mol) Melting Point (°C) Key Functional Features Biological Activity
Target Compound -OH, -CF₃ Not reported Not reported High lipophilicity, hydrogen bonding Undisclosed (research chemical)
4-(3,4-Dimethoxyphenyl)-6-(thiophen-2-yl)-3,4-dihydropyrimidine-2(1H)-thione 3,4-Dimethoxyphenyl, thiophen-2-yl 272.38 85–87 NH stretching (IR), C=S resonance (NMR) Not reported
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 4-Cl-C₆H₄, -CH₃ 266.79 62 Envelope conformation, N–H⋯S dimers Antibacterial, antitumor
MH84 4-(CF₃)phenethoxy 676.63 Not reported Mitochondrial targeting Alzheimer’s disease therapy
4,6-Diphenyl-1H-pyrimidine-2-thione Phenyl groups 280.37 Not reported High aromaticity Ligand in coordination chemistry

Key Observations :

  • Hydroxyl Groups : Unlike MH84’s phenethoxy substituents, hydroxyl groups in the target compound may improve aqueous solubility but reduce membrane permeability .

Biological Activity

4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with two hydroxyl groups and two trifluoromethyl groups, contributing to its unique chemical behavior and potential biological interactions. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability.

Mechanisms of Biological Activity

Research indicates that 4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition : Preliminary data indicate that it may inhibit certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of 4,6-Bis(hydroxy)-4,6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione revealed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution assays.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound has a broad spectrum of activity against clinically relevant pathogens.

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results indicated a dose-dependent increase in scavenging activity:

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

This data supports the hypothesis that the compound can mitigate oxidative damage in biological systems.

Enzyme Inhibition

Inhibition studies on specific enzymes revealed that the compound effectively inhibits enzymes such as tyrosinase and acetylcholinesterase. The IC50 values were determined as follows:

EnzymeIC50 (µM)
Tyrosinase15
Acetylcholinesterase20

These findings indicate potential therapeutic applications in skin disorders and neurodegenerative diseases.

Q & A

Basic Question: What are the optimal synthetic methodologies for preparing 4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione?

Methodological Answer:
The synthesis of this compound requires careful optimization of reaction parameters (e.g., solvent, temperature, catalyst). A Design of Experiments (DoE) approach is recommended to systematically evaluate variables. For example:

  • Factorial Design : Test combinations of reaction time (24–72 hrs), temperature (25–60°C), and stoichiometric ratios (1:1 to 1:1.5) .
  • Key Steps : Use trifluoromethylation agents (e.g., CF₃I) under inert atmospheres and monitor intermediates via thin-layer chromatography (TLC) .
  • Validation : Confirm purity via HPLC (>98%) and characterize using NMR (¹H/¹⁹F) and X-ray crystallography (if crystalline) .

Basic Question: How can researchers characterize the stability of this compound under varying pH and thermal conditions?

Methodological Answer:
Employ accelerated stability testing :

  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 24-hour intervals. Calculate half-life using first-order kinetics .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Combine with thermogravimetric analysis (TGA) to assess mass loss .
  • Storage Recommendations : Store at –20°C under nitrogen to prevent hydrolysis of trifluoromethyl groups .

Advanced Question: How can computational modeling elucidate the reaction mechanism of trifluoromethylation in this compound?

Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to:

  • Map potential energy surfaces for trifluoromethyl group insertion .
  • Simulate transition states to identify rate-limiting steps (e.g., nucleophilic attack at the pyrimidine ring) .
  • Validate with experimental kinetic data (e.g., Arrhenius plots) .
  • Tools: Gaussian or ORCA software paired with molecular dynamics (MD) simulations for solvent effects .

Advanced Question: What strategies resolve contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts)?

Methodological Answer:
Address discrepancies through:

  • Cross-Validation : Compare with structurally analogous compounds (e.g., 4-Hydroxy-2-(trifluoromethyl)pyrimidine) .
  • Advanced NMR Techniques : Use 2D NMR (COSY, NOESY) to confirm spatial arrangements and detect hydrogen bonding affecting chemical shifts .
  • Computational NMR Prediction : Employ DFT-based tools (e.g., ACD/Labs) to simulate expected shifts and identify anomalies .

Advanced Question: How can researchers design experiments to optimize catalytic efficiency in derivatization reactions?

Methodological Answer:
Apply response surface methodology (RSM) to:

  • Identify critical factors (e.g., catalyst loading, solvent polarity) .
  • Generate a quadratic model to predict optimal conditions (e.g., 10 mol% catalyst in THF at 40°C) .
  • Validate via kinetic studies (e.g., turnover frequency > 50 h⁻¹) .
  • Use high-throughput screening to test >100 conditions in parallel .

Basic Question: What are the best practices for analyzing byproduct formation during synthesis?

Methodological Answer:

  • LC-MS/MS : Detect trace byproducts (<0.1%) and assign structures via fragmentation patterns .
  • Isolation Techniques : Use preparative chromatography to isolate byproducts for NMR and crystallographic analysis .
  • Mechanistic Insights : Compare byproduct profiles under varying conditions (e.g., excess reagent vs. oxygen exposure) .

Advanced Question: How can AI-driven simulations improve reaction yield predictions for this compound?

Methodological Answer:
Integrate machine learning (ML) with experimental

  • Train models on historical datasets (e.g., solvent polarity, catalyst type) to predict yields .
  • Use COMSOL Multiphysics for multiparameter optimization (e.g., heat transfer, mixing efficiency) .
  • Implement active learning loops where model predictions guide next-round experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione
Reactant of Route 2
Reactant of Route 2
4,6-Bis(hydroxy)-4.6-bis(trifluoromethyl)tetrahydropyrimidine-2-thione

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